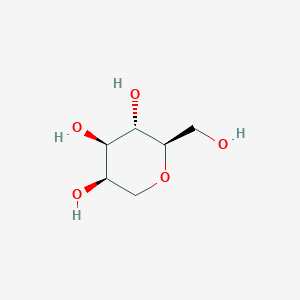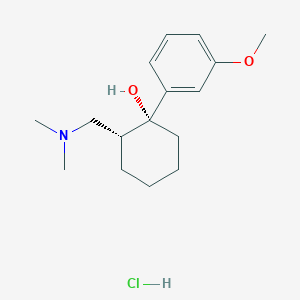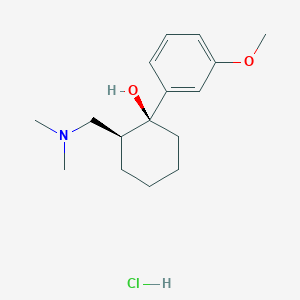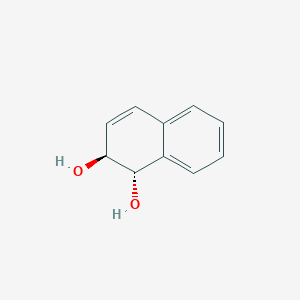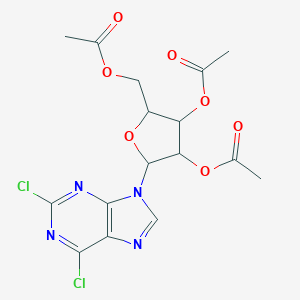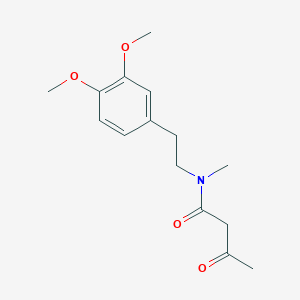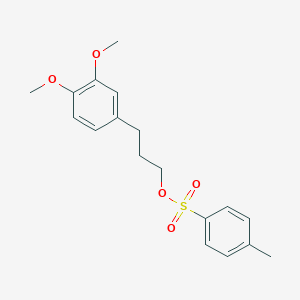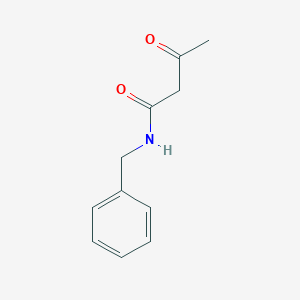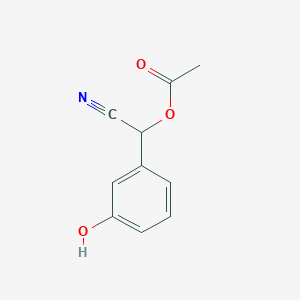
(3-Hydroxymandelonitrile)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxymandelonitrile)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of mandelonitrile, which is a cyanogenic glycoside commonly found in plants. The synthesis method of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxymandelonitrile)acetate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of chiral pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral drugs such as beta-blockers and anti-inflammatory agents. (3-Hydroxymandelonitrile)acetate has also been studied for its potential anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of (3-Hydroxymandelonitrile)acetate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosinase and catechol oxidase. It is believed that the inhibition of these enzymes may contribute to the compound's anti-cancer properties.
Biochemische Und Physiologische Effekte
(3-Hydroxymandelonitrile)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties. In addition, (3-Hydroxymandelonitrile)acetate has been shown to have an effect on the immune system. Studies have shown that the compound can stimulate the production of certain cytokines that are involved in immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Hydroxymandelonitrile)acetate for lab experiments is its availability. The compound can be synthesized in large quantities and is relatively inexpensive. In addition, the compound has been well-studied and its properties are well-known. However, one of the limitations of (3-Hydroxymandelonitrile)acetate is that it is not very soluble in water. This can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (3-Hydroxymandelonitrile)acetate. One direction is to further explore the compound's potential anti-cancer properties. Studies could be conducted to investigate the compound's mechanism of action and its effectiveness against different types of cancer cells. Another direction is to explore the compound's potential as an antioxidant and anti-inflammatory agent. Studies could be conducted to investigate the compound's effects on different cell types and in animal models. Finally, research could be conducted to develop new synthesis methods for (3-Hydroxymandelonitrile)acetate that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst. The reaction yields (3-Hydroxymandelonitrile)acetate as the main product. The catalyst used in the reaction is usually a Lewis acid such as zinc chloride or aluminum chloride. The reaction is typically carried out at room temperature for several hours. The product is then purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
[cyano-(3-hydroxyphenyl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSUXZPCHILOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400055 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymandelonitrile)acetate | |
CAS RN |
887406-43-1 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

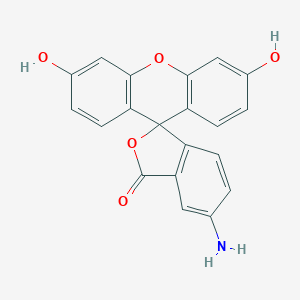
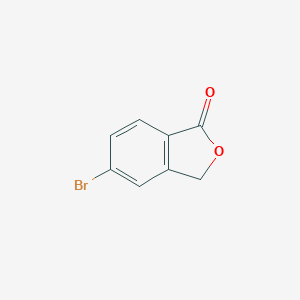
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
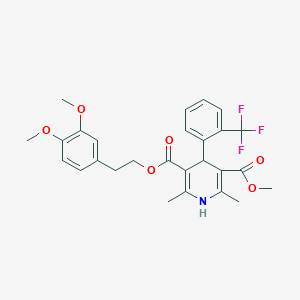
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
